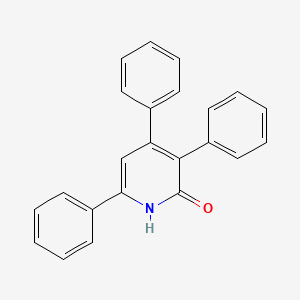![molecular formula C13H18ClNO2 B14736374 Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate CAS No. 6296-40-8](/img/structure/B14736374.png)
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate is an organic compound with a complex structure that includes a methyl ester group, a phenyl ring, and a chloroethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-[(2-chloroethylamino)methyl]benzaldehyde. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate exerts its effects involves its interaction with specific molecular targets. The chloroethylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- Methyl 3-(4-bromophenyl)propanoate
- Methyl 3-(4-fluorophenyl)propanoate
Uniqueness
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate is unique due to the presence of the chloroethylamino group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Propiedades
Número CAS |
6296-40-8 |
|---|---|
Fórmula molecular |
C13H18ClNO2 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate |
InChI |
InChI=1S/C13H18ClNO2/c1-17-13(16)7-6-11-2-4-12(5-3-11)10-15-9-8-14/h2-5,15H,6-10H2,1H3 |
Clave InChI |
PGUODNDNZRLUBU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC=C(C=C1)CNCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


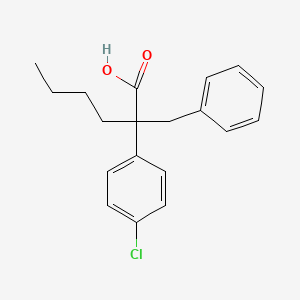




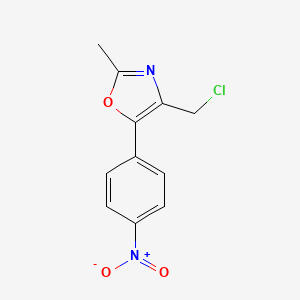
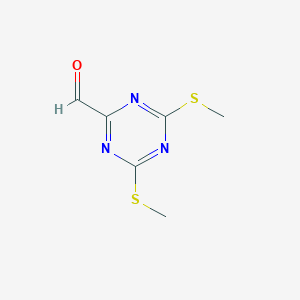
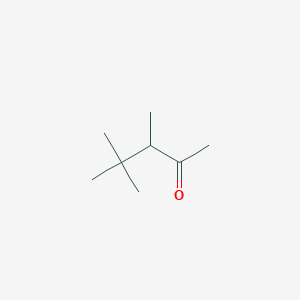
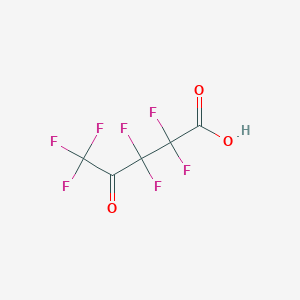
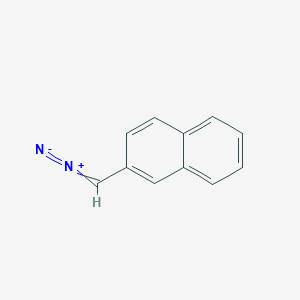
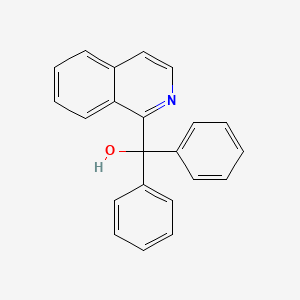
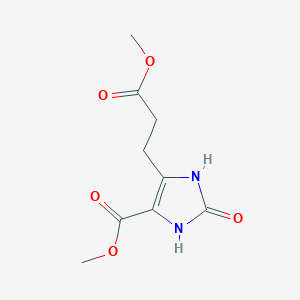
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
